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Compound of Interest

Compound Name: Anthrarufin

Cat. No.: B121750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of
Anthrarufin (1,5-dihydroxyanthraquinone), a key organic compound with applications in dye
synthesis and potential pharmacological activities.[1][2][3] A thorough understanding of its
spectral characteristics is fundamental for its identification, characterization, and quality control
in research and development. This document outlines the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Anthrarufin,
complete with experimental protocols and logical workflows.

Chemical Structure

Anthrarufin, with the molecular formula C14HsOa, is a dihydroxyanthraquinone characterized
by a fused three-ring aromatic system with two hydroxyl groups at the 1 and 5 positions and
two ketone groups at the 9 and 10 positions.[1]

Systematic Name: 1,5-dihydroxyanthracene-9,10-dione[1] CAS Number: 117-12-4[1] Molecular
Weight: 240.21 g/mol [1][4]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for Anthrarufin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
a molecule. For Anthrarufin, the spectra are characterized by signals in the aromatic region for
IH NMR and a set of distinct signals for the aromatic and carbonyl carbons in 13C NMR.

Table 1: *H and 3C NMR Spectroscopic Data for Anthrarufin
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Chemical Shift (5) in

Technique Nucleus Assignment
ppm
Intramolecularly
hydrogen-bonded
1H NMR 1H ~12.5 (s, 2H)
hydroxyl protons (1-
OH, 5-0OH)
Protons at positions 4
~7.9 (d, 2H)
and 8
Protons at positions 3
~7.7 (t, 2H)
and 7
Protons at positions 2
~7.3 (d, 2H)
and 6
Carbonyl carbons (C-
13C NMR 13C ~190
9, C-10)
Carbons bearing
~162 hydroxyl groups (C-1,
C-5)
Aromatic carbons (C-
~137
3,C-7)
Aromatic carbons (C-
~125
4a, C-9a)
Aromatic carbons (C-
~120
4, C-8)
Aromatic carbons (C-
~119
2, C-6)
Aromatic carbons (C-
~116

8a, C-10a)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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Infrared (IR) Spectroscopy

The IR spectrum of Anthrarufin is characterized by the vibrational frequencies of its functional
groups. The presence of hydroxyl and carbonyl groups gives rise to distinct absorption bands.

Table 2: Key IR Absorption Bands for Anthrarufin

Wavenumber (cm~?) Vibrational Mode Description

Broad band indicating
~3400-3100 O-H stretch hydrogen-bonded hydroxyl

groups.

Strong absorption from the
quinone carbonyl groups. The

presence of two bands in this

~1670-1630 C=0 stretch ) )
region can be attributed to the
free and hydrogen-bonded
carbonyls.
Aromatic ring skeletal
~1600-1450 C=C stretch o
vibrations.
~1300-1200 C-O stretch Phenolic C-O stretching.
Out-of-plane bending of
~850-750 C-H bend

aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of Anthrarufin exhibits characteristic bands in the UV and
visible regions, arising from 1t — 1* and n — TT* electronic transitions within its extended
conjugated system.

Table 3: UV-Vis Absorption Maxima for Anthrarufin
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Wavelength (Amax) in nm Solvent Transition Type
~250 Ethanol m - T
~280 Ethanol T~ T
~430 Ethanol n - 1*

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Anthrarufin.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Anthrarufin in about 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically added as an internal standard (0O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o Acquire the 33C NMR spectrum, which may require a larger number of scans due to the
lower natural abundance of the 13C isotope.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

IR Spectroscopy
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o Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

o KBr Pellet: Mix a small amount of Anthrarufin (1-2 mg) with approximately 100-200 mg of
dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

o ATR: Place a small amount of the solid sample directly on the ATR crystal.
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (for KBr pellet) or the
clean ATR crystal.

o Place the prepared sample in the spectrometer's sample holder.

o Record the IR spectrum, typically in the range of 4000 to 400 cm~1. An average of 16 to 32
scans is common to improve the signal-to-noise ratio.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of Anthrarufin by accurately weighing the
solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a
volumetric flask. Prepare a dilute solution (typically in the 10-5 to 10~ M range) by serial
dilution to ensure the absorbance falls within the linear range of the instrument (typically
below 1.0 AU).

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
o Data Acquisition:

o Use a pair of matched 1 cm path length quartz cuvettes.
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o Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared
Anthrarufin solution.

o Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

o Data Processing: Identify the wavelengths of maximum absorbance (Amax). The molar
absorptivity (¢€) can be calculated using the Beer-Lambert law (A = ecl), where A is the
absorbance, c is the concentration, and | is the path length.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of
Anthrarufin and the logical relationship between the different spectroscopic techniques and
the structural information they provide.
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Caption: General workflow for the spectroscopic analysis of Anthrarufin.

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/product/b121750?utm_src=pdf-body-img
https://www.benchchem.com/product/b121750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Techniques Derived Structural Information

& Conjugated t-System
I Electronic Transitions

Functional Groups

Anthrarufin Structure

(C=0, O-H, C=C)

1

Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and derived structural information for
Anthrarufin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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